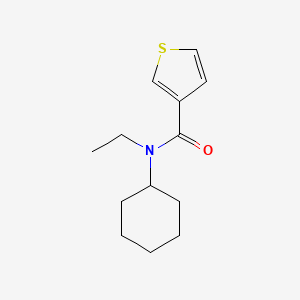
N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CTAP, is a small molecule that has gained attention in the scientific research community due to its potential applications in the field of neuroscience. CTAP is a selective antagonist of the mu opioid receptor, which plays a key role in the regulation of pain and reward pathways in the brain. In
作用机制
N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a competitive antagonist of the mu opioid receptor, which means that it binds to the receptor and prevents the binding of endogenous opioids such as beta-endorphin and enkephalins. By blocking the activation of the mu opioid receptor, N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can modulate the activity of pain and reward pathways in the brain. N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to be highly selective for the mu opioid receptor, with little to no activity at other opioid receptors.
Biochemical and Physiological Effects
N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a range of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can block the analgesic effects of mu opioid receptor agonists such as morphine and fentanyl. In vivo studies have shown that N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine. N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to have potential therapeutic effects in animal models of chronic pain and addiction.
实验室实验的优点和局限性
One of the main advantages of N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is its high selectivity for the mu opioid receptor, which makes it a valuable tool for studying the receptor's function in various experimental systems. N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is its relatively short half-life, which can make it difficult to use in certain experimental designs. Additionally, N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide's selectivity for the mu opioid receptor means that it may not be useful for studying the function of other opioid receptors.
未来方向
There are several potential future directions for research on N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide and its applications in neuroscience. One area of interest is the development of more potent and selective mu opioid receptor antagonists that can be used in both basic and clinical research. Another area of interest is the investigation of N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide's potential therapeutic effects in human subjects, particularly in the treatment of chronic pain and addiction. Finally, researchers may seek to explore the broader implications of N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide's effects on pain and reward pathways in the brain, and how these pathways may be modulated to improve human health.
合成方法
The synthesis of N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves several steps, starting with the reaction of 1,3,5-trimethylpyrazole with ethyl chloroacetate to form ethyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate. This intermediate is then reacted with cycloheptylamine and methyl iodide to produce N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The final product is obtained through purification and characterization using various techniques such as NMR and mass spectrometry.
科学研究应用
N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been used extensively in scientific research to study the mu opioid receptor and its role in the regulation of pain and reward pathways in the brain. It has been shown to be a potent and selective antagonist of the mu opioid receptor, which makes it a valuable tool for studying the receptor's function. N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been used in various in vitro and in vivo experiments to investigate the effects of mu opioid receptor activation and inhibition on pain, reward, and addiction.
属性
IUPAC Name |
N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-12-15(13(2)19(4)17-12)11-16(20)18(3)14-9-7-5-6-8-10-14/h14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQIGRHULFBMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)




![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)




![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)


